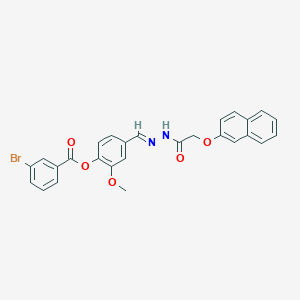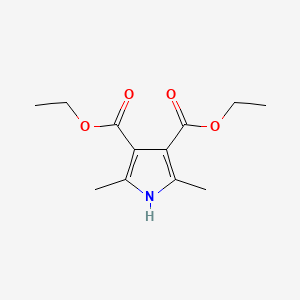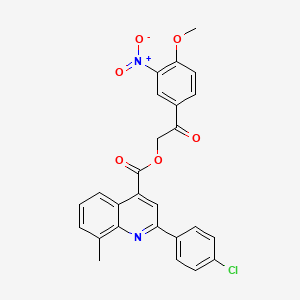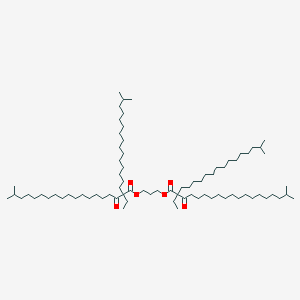
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with a molecular formula of C27H21BrN2O5 and a molecular weight of 533.383 g/mol This compound is known for its unique structural features, which include a methoxy group, a naphthyloxy group, and a bromobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the naphthyloxyacetyl intermediate: This step involves the reaction of 2-naphthol with acetic anhydride in the presence of a catalyst to form 2-naphthyloxyacetic acid.
Coupling with carbohydrazide: The intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative.
Final coupling with 3-bromobenzoic acid: The carbohydrazonoyl derivative is then coupled with 3-bromobenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromobenzoate moiety can be reduced to form a benzoic acid derivative.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 2-methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoic acid.
Reduction: Formation of 2-methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
- 2-Methoxy-4-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyloxy group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
属性
| 477728-69-1 | |
分子式 |
C27H21BrN2O5 |
分子量 |
533.4 g/mol |
IUPAC 名称 |
[2-methoxy-4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C27H21BrN2O5/c1-33-25-13-18(9-12-24(25)35-27(32)21-7-4-8-22(28)14-21)16-29-30-26(31)17-34-23-11-10-19-5-2-3-6-20(19)15-23/h2-16H,17H2,1H3,(H,30,31)/b29-16+ |
InChI 键 |
KBCMHJQVXRUFIS-MUFRIFMGSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC(=CC=C4)Br |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)

![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)
![2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12050237.png)

![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)





![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
